Lipophilicity Differentiation Across N-1 Substituents
The N-1 cyclohexyl substituent confers a computed LogP of 2.565 to ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate , representing a ~0.5 log unit increase over the N-phenyl analog (LogP = 2.049) and a >2.0 log unit increase over the N-methyl analog (XLogP3-AA = 0.5) [1]. This >100-fold difference in predicted octanol-water partition coefficient between the N-cyclohexyl and N-methyl compounds directly impacts membrane permeability potential, with the cyclohexyl variant falling within the optimal LogP range (1–3) for CNS drug-like candidates, whereas the N-methyl analog is substantially more hydrophilic and may exhibit poor passive membrane diffusion.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.565 (computed) |
| Comparator Or Baseline | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: LogP = 2.049; Ethyl 1-methyl-1H-pyrazole-4-carboxylate: XLogP3-AA = 0.5 |
| Quantified Difference | ΔLogP = +0.52 vs. N-phenyl; ΔLogP = +2.07 vs. N-methyl (~117-fold difference in P) |
| Conditions | Computed values from different sources (Leyan, Chemsrc, PubChem); cross-study comparison; no single-study head-to-head measurement available |
Why This Matters
The ~2 log unit lipophilicity gap versus the N-methyl analog corresponds to an ~100-fold difference in partition coefficient, directly affecting membrane permeability, metabolic stability, and formulation strategy in lead optimization programs.
- [1] PubChem. Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CID 11116265). XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/11116265 View Source
